molecular formula C9H10Cl2O3S B1426957 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride CAS No. 1018548-93-0

3-(2-Chlorophenoxy)propane-1-sulfonyl chloride

Cat. No. B1426957
M. Wt: 269.14 g/mol
InChI Key: NDPLKVXUGITVOA-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenoxy)propane-1-sulfonyl chloride”, also known as CPSC, is an organic chemical compound with the molecular formula C9H10Cl2O3S . It has a molecular weight of 269.14 .


Molecular Structure Analysis

The molecular structure of “3-(2-Chlorophenoxy)propane-1-sulfonyl chloride” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Sulfonyl Chlorides as Reactive Intermediates : Sulfonyl chlorides, including those structurally related to "3-(2-Chlorophenoxy)propane-1-sulfonyl chloride," are pivotal in the synthesis of sulfonates and sulfonic esters, showcasing their versatility as electrophiles in organic synthesis. For example, sulfonyl chlorides react with bases to afford a variety of sulfonates, demonstrating their utility in modifying organic molecules to enhance their properties or for further synthetic applications (Zyuzin, 2014).

Polymer and Materials Science

Functionalization of Polymers : Sulfonyl chlorides, including those similar to "3-(2-Chlorophenoxy)propane-1-sulfonyl chloride," are used to enhance the hydrophilicity of polymers. This is achieved through the introduction of sulfonic acid groups, which can significantly impact the physical properties of polymers, such as water solubility and ionic conductivity, making them applicable in areas like fuel cell membranes and water purification technologies (Adamczyk, Mattingly, & Chen, 2001).

Advancements in Chemical Synthesis

Innovative Reagents for Sulfoalkylation : The development of nucleophilic sulfoalkylation reagents from corresponding chloroalkylsulfonyl chlorides opens new avenues in the modification of polymers and proteins to improve their hydrophilicity, which is crucial for biomedical and environmental applications (Adamczyk, Mattingly, & Chen, 2001).

Material Science and Engineering

Sulfonated Polyimides for Fuel Cell Applications : The synthesis of novel sulfonated diamine monomers and their incorporation into sulfonated polyimides demonstrates the role of sulfonyl chloride derivatives in creating materials with high proton conductivity and low methanol permeability. These materials are promising for applications in energy conversion, such as in direct methanol fuel cells, highlighting the importance of sulfonyl chlorides in the development of high-performance polymeric materials (Yin, Fang, Cui, Tanaka, Kita, & Okamoto, 2003).

properties

IUPAC Name

3-(2-chlorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLKVXUGITVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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